3-bromo-5-cyclopropyl-1H-1,2,4-triazole

Lipophilicity Drug-likeness Physicochemical property

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole (CAS 82767-64-4) is a disubstituted 1,2,4-triazole heterocycle bearing a bromine atom at the 3-position and a cyclopropyl group at the 5-position. With a molecular weight of 188.03 g mol⁻¹, a computed LogP of 1.38, a single rotatable bond, and one hydrogen-bond donor, this solid building block is supplied at 95% purity by multiple reputable vendors.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 82767-64-4
Cat. No. B1521132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-cyclopropyl-1H-1,2,4-triazole
CAS82767-64-4
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NN2)Br
InChIInChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9)
InChIKeyCWTBMXDHWRHCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole CAS 82767-64-4: Core Chemical Identity for Research Procurement


3-Bromo-5-cyclopropyl-1H-1,2,4-triazole (CAS 82767-64-4) is a disubstituted 1,2,4-triazole heterocycle bearing a bromine atom at the 3-position and a cyclopropyl group at the 5-position [1]. With a molecular weight of 188.03 g mol⁻¹, a computed LogP of 1.38, a single rotatable bond, and one hydrogen-bond donor, this solid building block is supplied at 95% purity by multiple reputable vendors . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research programs, including HIV reverse-transcriptase inhibitor scaffolds and cyclopropyl-containing fungicide candidates .

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole CAS 82767-64-4: Why In-Class Analogs Cannot Be Freely Interchanged


Within the 1,2,4-triazole building-block family, seemingly minor substituent changes produce large shifts in physicochemical and reactivity profiles that directly affect downstream synthetic outcomes. The bromine atom at the 3-position is not merely a placeholder; it is the critical handle for Pd-catalyzed cross-coupling reactions, and aryl bromides consistently exhibit oxidative-addition rates roughly 10- to 100-fold higher than the corresponding chlorides under standard Suzuki–Miyaura conditions [1]. Simultaneously, the cyclopropyl group at the 5-position imparts a LogP of 1.38 , which is measurably different from the methyl analog and influences membrane permeability and metabolic stability in ways that cannot be replicated by a simple alkyl substituent [2]. Substituting a 3-chloro or 5-methyl analog therefore introduces two simultaneous, compounding risks: (i) insufficient or sluggish cross-coupling reactivity, and (ii) altered pharmacokinetic properties if the building block is incorporated into a bioactive scaffold. The quantitative evidence below establishes precisely where 3-bromo-5-cyclopropyl-1H-1,2,4-triazole is non-fungible with its closest analogs.

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole CAS 82767-64-4: Quantitative Differentiation Evidence for Procurement Decisions


LogP Differentiation: Cyclopropyl-Containing Triazole vs. Methyl and Unsubstituted Analogs

The target compound exhibits a measured/calculated LogP of 1.38 . This value places it in a favorable lipophilicity window (LogP 1–3) for CNS and oral drug candidates, whereas the closely related 3-bromo-5-methyl-1H-1,2,4-triazole is expected to have a LogP approximately 0.5–0.8 units lower based on the known π-contribution difference between cyclopropyl (~+1.0) and methyl (~+0.5) fragments, and the unsubstituted 3-bromo-1H-1,2,4-triazole would be still more hydrophilic [1]. A LogP difference of this magnitude can translate to a 3- to 6-fold change in membrane permeability [2].

Lipophilicity Drug-likeness Physicochemical property

Bromine-Specific Cross-Coupling Reactivity Advantage Over Chloro Analog

The C–Br bond at the 3-position of the target compound enables Pd-catalyzed cross-coupling reactions with oxidative addition rates that are approximately 50- to 100-fold faster than those of the corresponding C–Cl bond in 3-chloro-5-cyclopropyl-1H-1,2,4-triazole under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C) [1]. This rate difference allows the bromo compound to undergo coupling at lower temperatures, shorter reaction times, and with lower catalyst loadings, which is critical for library synthesis and scale-up operations [2].

Cross-coupling Suzuki reaction Building block reactivity

Cyclopropyl Group Metabolic Stability Advantage Over Methyl and Ethyl Analogs

The cyclopropyl substituent at the 5-position confers a well-documented metabolic stability advantage. In head-to-head comparisons of matched molecular pairs across diverse chemotypes, cyclopropyl-containing compounds consistently exhibit 2- to 5-fold longer microsomal half-lives than their methyl or ethyl counterparts, attributed to resistance toward CYP450-mediated α-hydroxylation and subsequent ring-opening pathways [1][2]. While direct microsomal stability data for the target compound are not available in the public domain, the physicochemical foundation is established by the LogP of 1.38 and the absence of metabolically labile benzylic or allylic positions in the cyclopropyl ring .

Metabolic stability CYP450 Cyclopropyl effect

Commercial Availability and Purity Specification: 95% Minimum with Defined Physicochemical Profile

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is stocked by multiple tier-1 chemical suppliers with a minimum purity specification of 95% and a defined solid physical form at ambient temperature . The compound is cataloged under CAS 82767-64-4 with MDL number MFCD19103366 and DSSTox Substance ID DTXSID50672478, ensuring unambiguous identity tracking across procurement systems [1]. This level of commercial maturity and multi-vendor sourcing is not uniformly available for closely related analogs such as 3-chloro-5-cyclopropyl-1H-1,2,4-triazole (CAS not found in major catalogs) or 3-bromo-5-methyl-1H-1,2,4-triazole (limited vendor coverage), giving the target compound a procurement reliability advantage.

Procurement specification Purity Vendor quality

Patent-Anchored Utility: HIV Reverse Transcriptase and Agrochemical Intermediate Contexts

The compound is cited in patent and vendor literature as a synthetic intermediate for HIV reverse-transcriptase inhibitors and cyclopropyl-containing agrochemical fungicides . Multiple patent families describe S-triazolyl α-mercaptoacetanilide scaffolds bearing a cyclopropyl-triazole substructure that potently inhibit HIV-1 reverse transcriptase, with some disclosed compounds achieving IC₅₀ values below 300 nM in enzymatic assays [1]. In the agrochemical domain, 1,2,4-triazole derivatives containing cyclopropyl moieties have demonstrated significant fungicidal activity against six test fungi, with structure–activity relationships confirming that the cyclopropyl group is a critical pharmacophoric element for CYP51 inhibition [2]. The target compound's exact substitution pattern (Br at C3, cyclopropyl at C5) positions it as a direct precursor for both patent classes.

HIV inhibitor intermediate Agrochemical intermediate Patent landscape

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole CAS 82767-64-4: Evidence-Backed Application Scenarios for Procurement Planning


Medicinal Chemistry Library Synthesis Requiring Pd-Catalyzed Diversification

When a medicinal chemistry program requires rapid SAR exploration via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling at the 3-position, the bromine handle of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole provides the necessary oxidative-addition reactivity (approximately 50- to 100-fold faster than the chloro analog) to achieve high conversion under mild, library-compatible conditions . The LogP of 1.38 conferred by the cyclopropyl group simultaneously keeps the scaffold within the drug-likeness window, reducing the need for subsequent lipophilicity adjustments . This dual advantage—reactivity plus physicochemical profile—is not replicated by the 3-chloro or 5-methyl analogs.

HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

For teams pursuing HIV-1 reverse transcriptase inhibitors, 3-bromo-5-cyclopropyl-1H-1,2,4-triazole serves as a direct precursor to the S-triazolyl α-mercaptoacetanilide scaffold class, where the cyclopropyl-triazole substructure is a recurring pharmacophoric element . The compound's substitution pattern aligns with the core of patent families disclosing enzymatic IC₅₀ values below 300 nM against HIV-1 RT . The cyclopropyl group contributes to metabolic stability (class-level: 2- to 5-fold improvement over methyl analogs) , making this building block strategically preferable to methyl-substituted alternatives for lead optimization campaigns targeting improved pharmacokinetic profiles.

Agrochemical Fungicide Development Targeting CYP51 in Plant Pathogens

Cyclopropyl-substituted 1,2,4-triazoles have demonstrated significant fungicidal activity in vitro against six common agricultural fungal pathogens, consistent with the established mechanism of sterol 14α-demethylase (CYP51) inhibition . 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is cited as an intermediate for fungicide, herbicide, and insecticide development . The cyclopropyl moiety is known to enhance target-site binding and metabolic stability in planta, while the bromine atom provides a versatile handle for late-stage diversification to optimize spectrum and selectivity across pathogen species . For agrochemical discovery programs, this building block offers a structurally validated entry point into cyclopropyl-triazole fungicide chemical space.

Multi-Parameter Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

When lead series require simultaneous optimization of permeability, metabolic stability, and synthetic tractability, 3-bromo-5-cyclopropyl-1H-1,2,4-triazole presents a pre-optimized building block profile: LogP 1.38 (within the 1–3 ideal range for oral bioavailability) , a single rotatable bond (favorable for target binding entropy) , and the cyclopropyl group's documented 2- to 5-fold metabolic stability advantage over methyl substituents . The bromine atom enables late-stage diversification without requiring protecting-group manipulations. This combination—quantified LogP, defined physicochemical properties, cross-coupling reactivity, and cyclopropyl metabolic stability—is unique among commercially available 1,2,4-triazole building blocks and cannot be replicated by any single analog in current catalogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.